molecular formula C26H25NO5S B2411663 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866340-37-6

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No. B2411663
CAS RN: 866340-37-6
M. Wt: 463.55
InChI Key: XNZAXFQTHAVOPR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one is a chemical compound that belongs to the class of quinolone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways involved in cell growth and inflammation. It is also believed to act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to selectively bind to specific biomolecules and emit light upon excitation, making it a useful tool for imaging applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one in lab experiments is its unique properties and potential applications in various fields. It has been shown to have anti-cancer and anti-inflammatory properties, as well as potential use as a fluorescent probe for imaging applications. However, one of the limitations is that the synthesis of the compound requires specialized equipment and expertise, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the research of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties, as well as its potential use as a fluorescent probe for imaging applications. Another potential direction is to explore its potential use in drug delivery systems, as it has been shown to selectively bind to specific biomolecules. Additionally, further studies may be needed to optimize the synthesis method and improve the accessibility of the compound for researchers.

Synthesis Methods

The synthesis of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction of 6-methoxy-2-methylquinoline-4-carboxylic acid with 4-ethoxybenzenesulfonyl chloride and 2-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-8-6-5-7-18(19)2)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZAXFQTHAVOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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